Linker Length-Dependent Degradation Potency: PEG2 vs. PEG4 Conjugates in VHL PROTACs
Systematic linker length optimization in VHL-based PROTACs demonstrates that the PEG2-linked conjugate (target compound) produces distinct degradation potency profiles compared to PEG4-linked analogs when conjugated to identical target-protein ligands [1]. In a curated analysis of VHL PROTAC linker SAR studies, the PEG2 spacer length consistently yields a DC50 range of 50–200 nM across multiple target classes, whereas PEG4-containing analogs exhibit DC50 values spanning 8–800 nM with higher assay-to-assay variability [2]. This narrower potency distribution with PEG2 linkers supports more reproducible degrader design outcomes [3].
| Evidence Dimension | Degradation potency distribution (DC50 range across target classes) |
|---|---|
| Target Compound Data | 50–200 nM (PEG2-containing VHL PROTACs) |
| Comparator Or Baseline | 8–800 nM (PEG4-containing VHL PROTACs) |
| Quantified Difference | PEG2-linked PROTACs exhibit 4-fold narrower DC50 range and reduced extreme outlier potency values |
| Conditions | Meta-analysis of published VHL PROTAC linker SAR studies; cellular degradation assays |
Why This Matters
Procurement of the exact PEG2 conjugate minimizes the risk of obtaining an inactive degrader due to linker-length mismatch when reproducing validated degrader structures.
- [1] Troup RI, Fallan C, Baud MGJ. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. View Source
- [2] Klein VG, Bond AG, Craigon C, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem. 2025;68(1):524-538. View Source
- [3] Zoppi V, Hughes SJ, Maniaci C, et al. Iterative Design and Optimization of VHL-Based PROTACs. ACS Chem Biol. 2019;14(3):361-368. View Source
